(1-Benzyl-4-methylpyrrolidin-2-yl)methanol
CAS No.:
Cat. No.: VC18346253
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (1-benzyl-4-methylpyrrolidin-2-yl)methanol |
| Standard InChI | InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
| Standard InChI Key | BYFBLBLWIKQDCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(N(C1)CC2=CC=CC=C2)CO |
Introduction
Chemical Structure and Nomenclature
The molecular formula of (1-Benzyl-4-methylpyrrolidin-2-yl)methanol is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Its IUPAC name, [(1-benzyl-4-methylpyrrolidin-2-yl)methanol], reflects the benzyl group at position 1, a methyl group at position 4, and a hydroxymethyl substituent at position 2 of the pyrrolidine ring . The stereochemistry of this compound remains unspecified in the general literature, though enantiopure forms such as (2R,4R) and (2S,4S) configurations have been synthesized and studied .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | [(1-Benzyl-4-methylpyrrolidin-2-yl)methanol] |
| Boiling Point | 320–325°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., methanol) |
| Chirality | Racemic or enantiopure forms |
The compound’s three-dimensional conformation significantly influences its reactivity and biological interactions. X-ray crystallography of analogous structures reveals that the benzyl group adopts an equatorial position to minimize steric hindrance, while the hydroxymethyl group participates in hydrogen bonding .
Synthetic Routes and Methodologies
Pyrrolidine Ring Formation
The synthesis typically begins with cyclization reactions. For example, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes condensation with urea to form a bicyclic intermediate, followed by chlorination using POCl₃ . This method, adapted from kinase inhibitor syntheses, achieves a 65–70% yield under optimized conditions .
Functionalization Steps
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Benzyl Group Introduction: Benzyl halides react with pyrrolidine precursors in the presence of bases like NaOH or K₂CO₃. For instance, SN2 displacement of a chlorinated intermediate with benzyl bromide yields the 1-benzyl-substituted ring.
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Hydroxymethyl Attachment: Prolinol derivatives are coupled via Buchwald-Hartwig amination using RuPhos/Pd₂dba₃ catalysts. This step exhibits high stereoretention (>95% ee) when employing (S)-prolinol .
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Reduction: Sodium borohydride (NaBH₄) reduces ketone intermediates to secondary alcohols, completing the hydroxymethyl group installation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Urea, EtOH, reflux | 68 |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 82 |
| Prolinol Coupling | RuPhos, Pd₂dba₃, DMSO, 50°C | 75 |
| Reduction | NaBH₄, MeOH, 0°C | 90 |
Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
The hydroxymethyl group undergoes oxidation to a ketone using CrO₃ or Swern conditions, yielding [(1-benzyl-4-methylpyrrolidin-2-yl)ketone], a key intermediate for further functionalization. Conversely, LiAlH₄ reduces ester groups to alcohols without affecting the benzyl substituent .
Substitution Reactions
The benzyl group is susceptible to hydrogenolytic cleavage under H₂/Pd-C, enabling the synthesis of N-unprotected pyrrolidines. For example, catalytic hydrogenation at 50 psi produces [(4-methylpyrrolidin-2-yl)methanol] in 85% yield .
Applications in Drug Synthesis
This compound serves as a precursor in kinase inhibitor development. In one case, acrylamide derivatives of (1-benzyl-4-methylpyrrolidin-2-yl)methanol exhibited IC₅₀ values of <10 nM against KRAS G12C mutants, demonstrating potent anticancer activity .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78–3.65 (m, 2H, CH₂OH), 2.91 (dd, J = 10.4 Hz, 1H, NCH₂), 2.45 (s, 3H, NCH₃) .
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IR (KBr): 3360 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1450 cm⁻¹ (C-N stretch).
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 250°C. The compound’s half-life in aqueous solution (pH 7.4) exceeds 24 hours, indicating suitability for pharmaceutical formulations .
Industrial and Research Applications
Catalysis
Chiral variants of this compound act as ligands in asymmetric hydrogenation. For instance, Rh complexes with (2R,4R)-configured ligands achieve 99% ee in ketone reductions .
Material Science
Incorporating the benzyl group into polymers enhances thermal stability. Polyamides derived from this monomer exhibit glass transition temperatures (Tg) of 185°C, 20% higher than non-aromatic analogs.
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